2-Benzyl-1,2-dihydro-indazol-3-one
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Overview
Description
2-Benzyl-1,2-dihydro-indazol-3-one is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure and promising pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1,2-dihydro-indazol-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-nitrobenzyl alcohol with benzylamine under photochemical conditions to form the desired indazolone . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-1,2-dihydro-indazol-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions on the benzyl group.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted indazoles and their derivatives, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Benzyl-1,2-dihydro-indazol-3-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, some indazole derivatives are known to inhibit cyclooxygenase-2 (COX-2), which plays a role in inflammation .
Comparison with Similar Compounds
1-Benzyl-3-(2,3-dihydroxypropoxy)indazole: Demonstrates anti-inflammatory activity.
2-(1-Methyl-1H-indazol-4-yl) propanoic acid: Known for its anti-inflammatory properties.
1-Methyl-1H-indazole-4-acetic acid: Exhibits anti-inflammatory effects.
Uniqueness: 2-Benzyl-1,2-dihydro-indazol-3-one stands out due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
1848-46-0 |
---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-benzyl-1H-indazol-3-one |
InChI |
InChI=1S/C14H12N2O/c17-14-12-8-4-5-9-13(12)15-16(14)10-11-6-2-1-3-7-11/h1-9,15H,10H2 |
InChI Key |
IBMDKBAGSDBZIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N2 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N2 |
1848-46-0 | |
Origin of Product |
United States |
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